molecular formula C28H38N2O8 B040345 17-Acetylrauglucine CAS No. 119329-01-0

17-Acetylrauglucine

Cat. No. B040345
M. Wt: 530.6 g/mol
InChI Key: DXJXFCDSCZWMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Acetylrauglucine, also known as AR, is a chemical compound that belongs to the class of indole alkaloids. It is a derivative of rauglucine, which is found in the roots of the plant Rauwolfia serpentina. AR has been of great interest to researchers due to its potential therapeutic applications in various medical conditions.

Mechanism Of Action

The exact mechanism of action of 17-Acetylrauglucine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. 17-Acetylrauglucine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.

Biochemical And Physiological Effects

17-Acetylrauglucine has been shown to exhibit various biochemical and physiological effects. It has been found to lower blood pressure by decreasing the activity of the sympathetic nervous system. 17-Acetylrauglucine has also been shown to possess antioxidant properties and can scavenge free radicals. Additionally, 17-Acetylrauglucine has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

17-Acetylrauglucine has several advantages for use in lab experiments. It is readily available and can be synthesized easily. 17-Acetylrauglucine is also relatively stable and can be stored for long periods of time. However, one limitation of 17-Acetylrauglucine is that it can be toxic at high concentrations and must be handled with care.

Future Directions

There are several future directions for research on 17-Acetylrauglucine. One area of interest is the development of 17-Acetylrauglucine-based drugs for the treatment of hypertension and other cardiovascular diseases. Another area of research is the investigation of 17-Acetylrauglucine's potential as an anticancer agent. Additionally, further studies are needed to understand the exact mechanism of action of 17-Acetylrauglucine and its potential applications in other medical conditions.
In conclusion, 17-Acetylrauglucine is a promising compound with potential therapeutic applications in various medical conditions. Its synthesis method is relatively simple, and it exhibits several biochemical and physiological effects. Future research on 17-Acetylrauglucine may lead to the development of novel drugs for the treatment of hypertension, cancer, and other diseases.

Scientific Research Applications

17-Acetylrauglucine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities such as antihypertensive, antitumor, and anti-inflammatory effects. 17-Acetylrauglucine has also been shown to possess analgesic and sedative properties.

properties

CAS RN

119329-01-0

Product Name

17-Acetylrauglucine

Molecular Formula

C28H38N2O8

Molecular Weight

530.6 g/mol

IUPAC Name

[13-ethyl-8-methyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate

InChI

InChI=1S/C28H38N2O8/c1-4-13-14-9-17-24-28(15-7-5-6-8-16(15)29(24)3)10-18(20(14)25(28)36-12(2)32)30(17)26(13)38-27-23(35)22(34)21(33)19(11-31)37-27/h5-8,13-14,17-27,31,33-35H,4,9-11H2,1-3H3

InChI Key

DXJXFCDSCZWMHZ-UHFFFAOYSA-N

SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C

synonyms

17-acetylrauglucine
17-O-acetyl-21-O-glucopyranosylajmaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-Acetylrauglucine
Reactant of Route 2
17-Acetylrauglucine
Reactant of Route 3
17-Acetylrauglucine
Reactant of Route 4
17-Acetylrauglucine
Reactant of Route 5
17-Acetylrauglucine
Reactant of Route 6
Reactant of Route 6
17-Acetylrauglucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.